4-(5-Formylfuran-2-yl)benzenesulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(5-formylfuran-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c12-17(14,15)10-4-1-8(2-5-10)11-6-3-9(7-13)16-11/h1-7H,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFUCNXKRYTIQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350005 |

Source

|

| Record name | 4-(5-formylfuran-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21821-40-9 |

Source

|

| Record name | 4-(5-formylfuran-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Furan Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has established itself as a cornerstone in medicinal chemistry.[1] Its unique electronic signature and versatile reactivity have rendered it a privileged scaffold in the design of a multitude of therapeutic agents. This guide provides a comprehensive exploration of the biological significance of the furan moiety in drug discovery. We will delve into its diverse pharmacological activities, its role as a bioisostere, the critical aspects of its metabolic activation and potential toxicity, and present illustrative synthetic and analytical protocols. This document aims to equip researchers and drug development professionals with a deeper understanding of the opportunities and challenges associated with the incorporation of the furan ring into novel drug candidates.

The Furan Ring: Physicochemical Properties and Medicinal Chemistry Relevance

The furan nucleus is a five-membered aromatic ring with the molecular formula C₄H₄O.[2] Its aromaticity, conferred by the delocalization of six π-electrons, contributes to its relative stability.[3] The presence of the oxygen atom imparts a dipole moment and the ability to act as a hydrogen bond acceptor, influencing the molecule's solubility and interactions with biological targets.[3][4] Electrophilic substitution reactions typically occur at the 2- and 5-positions, which are electron-rich.[5] This reactivity provides a facile handle for the chemical modification and optimization of furan-containing drug candidates.[6]

The furan ring's relatively small size and planar geometry allow it to fit into various enzyme active sites and receptor binding pockets. Its ability to engage in π–π stacking, hydrogen bonding, and other non-covalent interactions is crucial for its biological activity.[5] Furthermore, the furan scaffold offers a unique balance of hydrophobic and polar characteristics, which can be fine-tuned through substitution to optimize the pharmacokinetic profile of a drug.[5]

The Furan Ring as a Versatile Pharmacophore: A Survey of Therapeutic Applications

The furan ring is a key pharmacophore in numerous clinically approved drugs and investigational compounds, demonstrating a broad spectrum of pharmacological activities.[1][7] Its incorporation into a molecule can significantly enhance its therapeutic efficacy.[5]

Antimicrobial Agents

Furan-containing compounds have a long history as effective antimicrobial agents.[1] The nitrofurans, such as Nitrofurantoin , are a prominent class of antibiotics used to treat urinary tract infections.[1][8] The mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells, generating reactive intermediates that damage bacterial DNA and ribosomal proteins.[1][5] The furan ring serves as a critical scaffold for this bioactivation process.[5] Other furan-containing antimicrobials include Ceftiofur , a cephalosporin antibiotic used in veterinary medicine.[4][9]

Anticancer Agents

A significant number of furan derivatives have been synthesized and evaluated for their potential as anticancer agents.[10][11] These compounds exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][10][11] For instance, some furan-based compounds have shown potent antiproliferative activity against various human cancer cell lines, such as HeLa (cervical cancer) and SW620 (colorectal cancer).[10] The anticancer activity is often associated with the specific substitution pattern on the furan ring.[10]

Anti-inflammatory Drugs

The furan scaffold is present in several anti-inflammatory drugs.[2][5] Some furan derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5] By blocking COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating inflammation and pain.[5]

Antiviral Compounds

Certain furan derivatives have shown promise as antiviral agents.[4][5] Their mechanisms of action can involve the inhibition of viral replication, entry into host cells, or other critical steps in the viral life cycle.[5] Research in this area is ongoing, with the furan ring being explored as a scaffold for the development of novel therapies against viruses like HIV, influenza, and hepatitis C.[5]

Neuropharmacological Agents

Furan-containing compounds have also found applications in the treatment of central nervous system (CNS) disorders.[5][12] Their ability to modulate the activity of neurotransmitters has led to their investigation as potential antidepressants, anxiolytics, and anticonvulsants.[4][12] The lipophilicity imparted by the furan ring can facilitate the crossing of the blood-brain barrier, a critical requirement for CNS-acting drugs.[5] Furan derivatives are being explored for their neuroprotective potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13]

Cardiovascular Drugs

In the realm of cardiovascular medicine, the furan-containing drug Ranolazine is used for the management of chronic angina.[1][5] It exerts its therapeutic effect through a unique mechanism involving the inhibition of the late sodium current in cardiac cells.[5]

Table 1: Examples of Furan-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Area | Mechanism of Action (Simplified) |

| Nitrofurantoin | Antibacterial | Production of reactive intermediates that damage bacterial DNA and ribosomes.[1][5] |

| Ceftiofur | Antibacterial | Inhibition of bacterial cell wall synthesis.[4][9] |

| Ranolazine | Cardiovascular | Inhibition of the late sodium current in cardiac cells.[1][5] |

| Furosemide | Diuretic | Inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle.[8] |

| Ranitidine | Anti-ulcer | Histamine H₂-receptor antagonist, reducing stomach acid production.[2][14] |

The Furan Ring as a Bioisostere in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate a molecule's potency, selectivity, and pharmacokinetic profile.[15] The furan ring is often employed as a bioisostere for the phenyl ring.[5][16]

While both are aromatic, the furan ring offers distinct advantages:

-

Modified Steric and Electronic Properties: The furan ring is smaller and has a different electronic distribution compared to the phenyl ring, which can lead to improved receptor binding and selectivity.[5]

-

Improved Physicochemical Properties: The oxygen atom in the furan ring can act as a hydrogen bond acceptor and increases the polarity of the molecule, potentially improving solubility and bioavailability.[4][5]

-

Altered Metabolic Profile: Replacing a phenyl ring with a furan ring can alter the metabolic profile of a drug, sometimes leading to increased metabolic stability or a different metabolic pathway.[5]

The successful application of this bioisosteric replacement has been demonstrated in numerous drug discovery programs, leading to compounds with enhanced therapeutic properties.

Metabolic Activation and Toxicity of the Furan Ring: A Critical Consideration

Despite its therapeutic benefits, the furan ring is associated with a significant liability: metabolic activation to reactive and potentially toxic intermediates.[17][18] This is a critical aspect that must be carefully evaluated during the drug development process.

The primary route of metabolic activation involves the cytochrome P450-mediated oxidation of the furan ring to form a reactive epoxide.[19] This epoxide can then rearrange to form a highly reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA).[20][21] These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[17][21] This metabolic activation is the underlying cause of the hepatotoxicity and carcinogenicity observed with some furan-containing compounds in preclinical studies.[17][18]

The extent of metabolic activation and the resulting toxicity are highly dependent on the substitution pattern of the furan ring and the overall structure of the molecule.[17] Medicinal chemists often employ strategies to mitigate this risk, such as:

-

Introducing steric hindrance around the furan ring to reduce its accessibility to metabolic enzymes.

-

Altering the electronic properties of the furan ring to disfavor oxidation.

-

Employing bioisosteric replacements for the furan ring in later stages of drug optimization if toxicity is observed.[5]

Workflow for Assessing Furan Ring Metabolic Stability and Toxicity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. ijabbr.com [ijabbr.com]

- 5. orientjchem.org [orientjchem.org]

- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 8. biojournals.us [biojournals.us]

- 9. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]

- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemistryviews.org [chemistryviews.org]

- 19. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

The Benzenesulfonamide Moiety in Medicinal Chemistry: A Technical Masterclass

Executive Summary

The benzenesulfonamide moiety (

This guide analyzes the benzenesulfonamide moiety not merely as a structural subunit, but as a functional "warhead" capable of diverse molecular interactions—from transition state mimicry in enzymatic pathways to metal coordination in metalloenzymes.[1]

The Pharmacophore: Physiochemical & Structural Logic

The ubiquity of the benzenesulfonamide group stems from its unique electronic and geometric properties, which allow it to engage multiple distinct biological targets.

Electronic Profile and Acidity

The sulfonyl group (

-

Typical pKa:

(unsubstituted). -

Medicinal Implication: At physiological pH (7.4), a fraction of the sulfonamide exists as the deprotonated anion (

). This anionic species is often the active form required for metal coordination (e.g., binding

Geometry and Hydrogen Bonding

The sulfur atom adopts a tetrahedral geometry, positioning the two oxygen atoms and the nitrogen in a spatially defined arrangement that facilitates hydrogen bonding.

-

H-Bond Donor: The

group. -

H-Bond Acceptor: The sulfonyl oxygens.

-

Causality: This dual capability allows the moiety to anchor drugs into protein active sites via hydrogen bond networks, often mimicking the transition state of enzyme substrates (e.g., the tetrahedral transition state of peptide hydrolysis or PABA processing).

Mechanisms of Action: Target Engagement Strategies

The benzenesulfonamide moiety operates through three distinct, validated mechanisms.

Antibacterial: Competitive Inhibition of DHPS

In bacteria, the moiety acts as a bioisostere of para-aminobenzoic acid (PABA) .

-

Target: Dihydropteroate Synthase (DHPS).

-

Mechanism: Bacteria must synthesize folate de novo.[2][3] DHPS condenses PABA with pteridine. The benzenesulfonamide mimics PABA, competitively binding to DHPS.[2] However, it cannot undergo the subsequent reaction, effectively dead-locking the folate synthesis pathway.

-

Selectivity: Human cells lack DHPS (we absorb folate from diet), ensuring high therapeutic index [1].[3]

Metalloenzyme Inhibition: Carbonic Anhydrase (CA)[4]

-

Target: Human Carbonic Anhydrases (hCA I, II, IX, XII).[4][5]

-

Mechanism: The sulfonamide nitrogen (in its deprotonated form) acts as a monodentate ligand, coordinating directly to the catalytic Zinc ion (

) in the enzyme's active site. This displaces the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of -

Tumor Targeting: Isoforms hCA IX and XII are overexpressed in hypoxic tumors to regulate pH. Sulfonamide derivatives with membrane-impermeable tails target these extracellular isoforms specifically [2].

COX-2 Selectivity: The "Side Pocket" Theory

-

Mechanism: COX-2 differs from COX-1 by a single amino acid exchange (Ile523 in COX-1

Val523 in COX-2). This smaller valine residue reveals a hydrophobic "side pocket" in the COX-2 channel. -

Role of Moiety: The rigid benzenesulfonamide group is sterically sized to fit precisely into this side pocket, anchoring the inhibitor (e.g., Celecoxib) and preventing binding to COX-1, which lacks the pocket [3].

Visualization: Mechanism of Action Pathways

Figure 1: Dual mechanistic pathways of benzenesulfonamides in bacterial folate synthesis (DHPS) and human metalloenzyme regulation (Carbonic Anhydrase).

Synthetic Strategies & Protocols

The synthesis of benzenesulfonamide derivatives typically relies on the nucleophilic attack of an amine on a sulfonyl chloride. While seemingly simple, controlling side reactions (disulfonylation) and ensuring purity is critical.

Core Synthetic Workflow

The most robust route involves the Schotten-Baumann reaction conditions or anhydrous coupling in organic solvents.

Detailed Protocol: Synthesis of N-Substituted Benzenesulfonamides

Objective: Synthesize a secondary sulfonamide from benzenesulfonyl chloride and a primary amine.

Reagents:

-

Substituted Benzenesulfonyl chloride (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv) - Acts as HCl scavenger

-

Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride), dissolve the Primary Amine (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

-

Acylation: Dissolve Benzenesulfonyl chloride (10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Reasoning: Slow addition prevents localized high concentrations that could lead to bis-sulfonylation.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

-

Workup (Self-Validating Step):

-

Wash the organic layer with 1M HCl (2 x 15 mL). Purpose: Converts unreacted amine and TEA into water-soluble salts, removing them from the organic phase.

-

Wash with Saturated

(2 x 15 mL). Purpose: Removes any unreacted sulfonyl chloride (hydrolyzed to acid). -

Wash with Brine , dry over anhydrous

, and concentrate under reduced pressure.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography if necessary.

Figure 2: Standardized synthetic workflow for N-substituted benzenesulfonamide production.

Structure-Activity Relationship (SAR) Landscapes

The biological efficacy of benzenesulfonamides is tunable via substitution on the benzene ring (the "tail") and the sulfonamide nitrogen (the "head").

SAR Data Summary

The following table summarizes how structural modifications impact Carbonic Anhydrase (CA) inhibition and COX-2 selectivity.

| Structural Modification | Target System | Effect on Activity | Mechanistic Reason |

| Electron-Withdrawing Group (EWG) on Benzene (e.g., | Carbonic Anhydrase | Increases Potency | Increases acidity of |

| Electron-Donating Group (EDG) on Benzene (e.g., | Carbonic Anhydrase | Decreases Potency | Decreases acidity of |

| Bulky Lipophilic Group (e.g., Phenyl, Cyclohexyl) | COX-2 | Increases Selectivity | Fills the hydrophobic side pocket unique to COX-2, preventing COX-1 binding. |

| N-Substitution (Secondary Sulfonamide) | Carbonic Anhydrase | Abolishes Activity | The proton on the nitrogen is required for Zn binding. |

| N-Substitution (Heterocyclic ring) | Antibacterial (DHPS) | Modulates PK/PD | Heterocycles (e.g., isoxazole in Sulfamethoxazole) adjust pKa to match physiological pH for optimal solubility and penetration. |

Case Studies in Drug Development

Celecoxib (Celebrex)[9]

-

Structure: Contains a benzenesulfonamide moiety attached to a central pyrazole ring.

-

Design Logic: The sulfonamide group binds to Arg513 and His90 in the COX-2 side pocket. The steric bulk of the sulfonamide prevents entry into the narrower COX-1 channel [3].

Acetazolamide (Diamox)

-

Class: Carbonic Anhydrase Inhibitor (Diuretic/Glaucoma).

-

Structure: A heteroaromatic sulfonamide (thiadiazole ring), but follows the same benzenesulfonamide mechanistic rules.

-

Design Logic: The unsubstituted sulfonamide group is the critical "warhead" for zinc binding. It was the first non-mercurial diuretic, proving the utility of this moiety in fluid regulation.

SLC-0111 (Clinical Trials)

-

Class: CA IX Inhibitor (Anticancer).

-

Structure: A ureido-benzenesulfonamide.

-

Design Logic: Designed to target the extracellular CA IX isoform in hypoxic tumors. The "tail" of the molecule is optimized to prevent cell membrane permeability, ensuring it only inhibits the tumor-associated enzyme on the cell surface, reducing systemic side effects [2].

References

-

Dihydropteroate Synthase Inhibitors. Wikipedia.[10] Retrieved from [Link]

-

Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Retrieved from [Link]

-

Rational Design and Synthesis of New Selective COX-2 Inhibitors. Semantic Scholar. Retrieved from [Link][9][11]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides. NCBI PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(5-Formylfuran-2-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Molecular Structure and Physicochemical Properties

4-(5-Formylfuran-2-yl)benzenesulfonamide is a molecule of interest in medicinal chemistry, integrating a sulfonamide group, a well-known pharmacophore, with a substituted furan ring. Understanding its structural and electronic properties through spectroscopy is paramount for its application in drug design and development.

Molecular Formula: C₁₁H₉NO₄S

Molecular Weight: 251.26 g/mol [1]

Predicted Melting Point: 199°C[1]

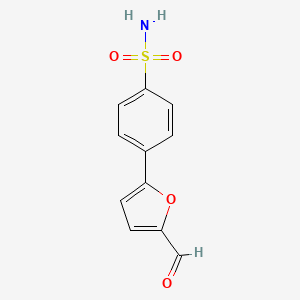

Structure:

Caption: Molecular structure of 4-(5-Formylfuran-2-yl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for the title compound is not available, a predictive analysis based on established chemical shift principles is presented below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene and furan rings, the aldehydic proton, and the amine protons of the sulfonamide group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet | - | 1H |

| Furan-H (position 3) | 7.2 - 7.4 | Doublet | ~3.5 | 1H |

| Furan-H (position 4) | 6.8 - 7.0 | Doublet | ~3.5 | 1H |

| Benzene-H (ortho to SO₂) | 7.8 - 8.0 | Doublet | ~8.5 | 2H |

| Benzene-H (meta to SO₂) | 7.6 - 7.8 | Doublet | ~8.5 | 2H |

| Sulfonamide (-SO₂NH₂) | 7.0 - 7.5 (broad) | Singlet | - | 2H |

Causality of Predictions:

-

Aldehydic Proton: The strong deshielding effect of the carbonyl group places this proton significantly downfield.

-

Furan Protons: The protons on the furan ring will appear as doublets due to coupling with each other. The electron-withdrawing nature of the formyl and benzenesulfonamide groups will influence their precise chemical shifts.

-

Benzene Protons: The protons on the para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing sulfonamide group are expected to be more deshielded.

-

Sulfonamide Protons: These protons are exchangeable and often appear as a broad singlet. Their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 175 - 185 |

| Furan C (attached to CHO) | 150 - 155 |

| Furan C (attached to Benzene) | 155 - 160 |

| Furan CH | 110 - 125 |

| Benzene C (attached to SO₂) | 140 - 145 |

| Benzene C (attached to Furan) | 130 - 135 |

| Benzene CH | 125 - 130 |

Causality of Predictions:

-

Carbonyl Carbon: The aldehydic carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Furan Carbons: The carbons of the furan ring will have distinct chemical shifts based on their substituents. The carbons directly attached to the formyl and benzene groups will be the most downfield.

-

Benzene Carbons: The chemical shifts of the benzene carbons are influenced by the substitution pattern. The carbon bearing the sulfonamide group will be the most deshielded in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(5-Formylfuran-2-yl)benzenesulfonamide is expected to show characteristic absorption bands for the sulfonamide, aldehyde, and aromatic moieties.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3350 - 3250 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong, Asymmetric & Symmetric |

| C-O Stretch (Furan) | 1250 - 1020 | Strong |

Expert Interpretation:

-

Sulfonamide Group: The presence of two distinct N-H stretching bands is characteristic of a primary sulfonamide. The strong asymmetric and symmetric S=O stretching bands are also key identifiers.

-

Aldehyde Group: A strong absorption band in the region of 1700-1680 cm⁻¹ is a clear indication of the carbonyl group of the aldehyde.

-

Aromatic Rings: The C-H and C=C stretching vibrations will confirm the presence of the benzene and furan rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data: [2]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 252.03250 |

| [M+Na]⁺ | 274.01444 |

| [M-H]⁻ | 250.01794 |

Expected Fragmentation Pathways:

Electron ionization (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragmentation of the molecule.

Caption: Predicted major fragmentation pathways for 4-(5-Formylfuran-2-yl)benzenesulfonamide in Mass Spectrometry.

Expert Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 251.

-

Key Fragments:

-

Loss of the sulfonyl radical (•SO₂H) leading to a fragment at m/z 186.

-

Loss of the sulfonamide radical (•SO₂NH₂) resulting in a fragment at m/z 171.

-

Cleavage of the bond between the furan and benzene rings, leading to fragments corresponding to the benzenesulfonyl cation (m/z 141) and the 5-formylfuran radical cation (m/z 95).

-

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(5-Formylfuran-2-yl)benzenesulfonamide and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution. Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

Instrument Setup: The experiment should be performed on a spectrometer with a field strength of at least 400 MHz. The probe must be tuned to the resonance frequencies of ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width (to encompass all proton signals), acquisition time (typically 2-3 seconds), and relaxation delay (1-5 seconds).

-

¹³C NMR Acquisition: Acquire the carbon spectrum with broadband proton decoupling to simplify the spectrum and enhance signal-to-noise. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

IR Spectroscopy

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

-

Instrument and Sample Preparation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples. Ensure the ATR crystal is clean before use. Place a small amount of the powdered 4-(5-Formylfuran-2-yl)benzenesulfonamide onto the crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the anvil to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding a minimum of 16 scans is advisable to obtain a high-quality spectrum.

-

Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition using ESI.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

Instrument Setup: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements. The instrument should be calibrated prior to analysis.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire full scan mass spectra in both positive and negative ionization modes to observe various adducts.

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will provide valuable structural information.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 4-(5-Formylfuran-2-yl)benzenesulfonamide. The interpretations and protocols outlined herein are based on extensive expertise in spectroscopic techniques and are intended to serve as a valuable resource for researchers in the field of drug discovery and development. While experimental validation is always the gold standard, this guide offers a solid foundation for the characterization of this and structurally related compounds.

References

-

PubChem. 4-(5-formylfuran-2-yl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

IUCrData. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. [Link]

-

LookChem. 4-(5-Formylfuran-2-yl)benzenesulfonamide. [Link]

Sources

Discovery and Initial Synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide

This technical guide details the discovery, retrosynthetic logic, and initial synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide , a critical intermediate in the development of Carbonic Anhydrase Inhibitors (CAIs) and other sulfonamide-based therapeutics.

Introduction & Significance

4-(5-Formylfuran-2-yl)benzenesulfonamide (CAS: 21821-40-9) represents a pivotal scaffold in medicinal chemistry, particularly in the design of Carbonic Anhydrase (CA) inhibitors . The molecule combines a zinc-binding sulfonamide pharmacophore (essential for CA inhibition) with a furan-2-carboxaldehyde moiety.

This dual functionality allows the molecule to serve as a versatile "linchpin" intermediate. The formyl group (

Key Chemical Features

| Feature | Functionality |

| Sulfonamide Group ( | Primary zinc-binding group (ZBG) targeting the CA active site. |

| Furan Ring | Aromatic linker that extends the molecule's length, influencing selectivity within the enzyme pocket. |

| Formyl Group ( | Electrophilic center for further derivatization (e.g., Schiff base formation). |

Retrosynthetic Analysis

The construction of the biaryl bond between the benzene and furan rings is the strategic bottleneck. Two primary disconnections are evident:

-

Route A (The "Discovery" Route - Meerwein Arylation): A radical coupling strategy involving the reaction of an aryl diazonium salt with furfural. This is the classical, cost-effective method used in early synthesis.

-

Route B (The "Modern" Route - Suzuki Coupling): A palladium-catalyzed cross-coupling between a boronic acid and a halide. While higher yielding and cleaner, this route requires more expensive reagents.

Retrosynthetic Logic Diagram

Figure 1: Retrosynthetic analysis showing the classical Meerwein route (Red) and the modern Suzuki route (Green).

Initial Synthesis Protocol: The Meerwein Arylation

The historical and most common "discovery" route utilizes the Meerwein Arylation .[1] This method is favored for its operational simplicity and the low cost of starting materials (sulfanilamide and furfural). It relies on the copper-catalyzed coupling of an aryl diazonium salt with an electron-rich alkene (furan).

Experimental Workflow

Objective: Synthesize 4-(5-formylfuran-2-yl)benzenesulfonamide via diazonium coupling.

Reagents & Materials

-

Substrate: Sulfanilamide (4-aminobenzenesulfonamide)

-

Coupling Partner: Furfural (Furan-2-carboxaldehyde)

-

Diazotization Agents: Sodium Nitrite (

), Hydrochloric Acid ( -

Catalyst: Copper(II) Chloride (

) -

Solvent: Acetone/Water mixture

Step-by-Step Methodology

-

Diazotization of Sulfanilamide:

-

Dissolve sulfanilamide (10 mmol) in a mixture of

(concentrated, 5 mL) and water (10 mL). -

Cool the solution to 0–5 °C in an ice bath.

-

Dropwise add a solution of

(10 mmol in 5 mL water) while maintaining the temperature below 5 °C. -

Mechanistic Note: This generates the electrophilic diazonium salt (

) in situ.

-

-

Meerwein Coupling:

-

In a separate flask, dissolve furfural (10 mmol) and

(catalytic amount, ~1-2 mmol) in acetone (15 mL). -

Slowly add the cold diazonium salt solution to the furfural/catalyst mixture with vigorous stirring.

-

Allow the temperature to rise to room temperature (20–25 °C) and stir for 4–6 hours.

-

Observation: Nitrogen gas (

) evolution indicates the radical coupling is proceeding.

-

-

Workup & Purification:

-

Evaporate the acetone under reduced pressure.

-

Dilute the aqueous residue with water and extract with ethyl acetate (

mL).[2] -

Wash the organic layer with brine, dry over anhydrous

, and concentrate. -

Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Synthetic Pathway Diagram

Figure 2: Step-by-step synthetic pathway for the Meerwein Arylation route.

Characterization Data

The identity of the synthesized compound is validated using spectroscopic methods.[3] The following data is typical for this structure:

| Technique | Expected Signal / Value | Assignment |

| Physical State | Yellowish to brown solid | - |

| Melting Point | 198–200 °C | - |

| Aldehyde proton ( | ||

| Benzene protons (ortho to sulfonamide) | ||

| Benzene protons (meta to sulfonamide) | ||

| Furan ring proton (C3-H) | ||

| Sulfonamide | ||

| Furan ring proton (C4-H) | ||

| IR Spectroscopy | ~1680 | |

| ~3200–3350 | ||

| ~1160, 1340 |

Applications & Modern Alternatives

While the Meerwein route is the historical "discovery" method, modern drug development often utilizes Suzuki-Miyaura coupling for higher purity and scalability.

-

Suzuki Protocol: Reaction of 4-aminosulfonylphenylboronic acid with 5-bromo-2-furaldehyde using a Palladium catalyst (

) and a base ( -

Primary Application: This aldehyde is a "privileged structure" intermediate. It is almost exclusively used to synthesize Schiff bases (imines) by reacting the aldehyde group with various aromatic amines. These Schiff bases are potent inhibitors of transmembrane Carbonic Anhydrases (hCA IX and XII), which are validated targets for hypoxic tumor therapy .

References

-

Supuran, C. T., et al. (2008). Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of Cytosolic/Tumor-Associated Carbonic Anhydrase Isozymes I, II, IX, and XII with Schiff Bases Incorporating a 4-Sulfamoylphenethyl Thiourea Scaffold.

-

Obushak, M. D., et al. (2025).[4] Mechanism of Meerwein Arylation of Furan Derivatives.

-

Angeli, A., et al. (2020).[4][5] Sulfonamides Incorporating Furan-, Thiophene- and Pyrrole-carboxamide Moieties as Carbonic Anhydrase Inhibitors.

-

H. Meerwein, et al. (1939). Ein neues Verfahren zur Arylierung ungesättigter Verbindungen.

Sources

- 1. The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

commercial suppliers of 4-(5-Formylfuran-2-yl)benzenesulfonamide for research

An In-depth Technical Guide for Researchers on the Procurement and Utilization of 4-(5-Formylfuran-2-yl)benzenesulfonamide

Executive Summary

4-(5-Formylfuran-2-yl)benzenesulfonamide is a specialized chemical compound with emerging interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a sulfonamide group and a formylfuran moiety, makes it a valuable building block for synthesizing novel therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement, quality control, and handling of this compound. Given its status as a niche research chemical, this document emphasizes the process of custom synthesis and supplier vetting, providing a framework for ensuring the acquisition of high-quality material essential for reproducible and reliable research outcomes.

Introduction to 4-(5-Formylfuran-2-yl)benzenesulfonamide

4-(5-Formylfuran-2-yl)benzenesulfonamide is a heterocyclic organic compound. The molecule's key features are a central furan ring substituted with a formyl group and a phenylsulfonamide group. This combination of functional groups offers multiple reaction sites, making it a versatile intermediate in organic synthesis.

Chemical Identity and Properties:

-

IUPAC Name: 4-(5-formylfuran-2-yl)benzenesulfonamide

-

Molecular Formula: C₁₁H₉NO₄S

-

Molecular Weight: 267.26 g/mol

-

CAS Number: 303144-63-4

The presence of the aldehyde (formyl) group allows for reactions such as reductive amination and Wittig reactions, while the sulfonamide moiety is a well-known pharmacophore found in numerous approved drugs.

Procurement Strategy: Navigating Custom Synthesis

Direct off-the-shelf availability of 4-(5-Formylfuran-2-yl)benzenesulfonamide is limited, which is common for specialized research compounds. Therefore, researchers will likely need to engage a Contract Research Organization (CRO) or a custom synthesis provider.

Identifying and Vetting Potential Synthesis Partners

The selection of a reliable custom synthesis partner is critical. Key considerations include:

-

Expertise in Heterocyclic Chemistry: The synthesis of furan derivatives can be challenging. Inquire about the company's experience with similar chemical structures.

-

Analytical Capabilities: Ensure the provider has in-house capabilities for comprehensive quality control, including NMR, LC-MS, and HPLC, to confirm the identity and purity of the final product.

-

Communication and Project Management: A transparent and communicative partner is essential for a successful custom synthesis project. Request regular updates and clear timelines.

-

Confidentiality: If the research is proprietary, ensure a non-disclosure agreement (NDA) is in place before sharing any sensitive information.

The Custom Synthesis Workflow

The process of ordering a custom synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide typically follows these steps:

-

Request for Quotation (RFQ): Provide potential suppliers with the CAS number, desired quantity, and required purity.

-

Technical Evaluation: The supplier's chemists will assess the feasibility of the synthesis and propose a synthetic route.

-

Proposal and Timeline: You will receive a formal proposal detailing the cost, estimated delivery time, and analytical data to be provided.

-

Project Initiation: Upon agreement, the synthesis project will commence.

-

Synthesis and Purification: The compound will be synthesized, purified, and analyzed.

-

Final Report and Delivery: The final compound will be shipped along with a Certificate of Analysis (CoA) and other requested analytical data.

Caption: Workflow for procuring a custom-synthesized research chemical.

Incoming Quality Control and Verification

Upon receiving the synthesized compound, it is imperative to perform independent verification to ensure it meets the required specifications for your experiments. This self-validating step is crucial for the integrity of your research.

Recommended Analytical Techniques

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation | Peaks corresponding to the protons on the furan and benzene rings, as well as the aldehyde and sulfonamide protons. |

| LC-MS | Purity assessment and mass confirmation | A major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the compound. |

| HPLC | Quantitative purity analysis | Determination of the compound's purity, typically expressed as a percentage (e.g., >95%). |

| Melting Point | Physical property confirmation | A sharp melting point range indicates high purity. |

Step-by-Step Protocol for Preparing a Stock Solution

-

Pre-weighing Preparation: Allow the container of 4-(5-Formylfuran-2-yl)benzenesulfonamide to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the compound using an analytical balance.

-

Solvent Selection: Based on its polarity, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution.

-

Dissolution: Add the appropriate volume of DMSO to the weighed compound to achieve the desired stock concentration (e.g., 10 mM).

-

Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the stability and integrity of 4-(5-Formylfuran-2-yl)benzenesulfonamide.

-

Storage: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator or a controlled atmosphere glovebox is recommended for long-term storage.

-

Stability: Aldehyde-containing compounds can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.

-

Safety: Always consult the Safety Data Sheet (SDS) provided by the supplier. As a standard practice for all research chemicals, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling the compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-(5-Formylfuran-2-yl)benzenesulfonamide is a valuable, yet specialized, tool for chemical and biological research. Due to its limited commercial availability, researchers must be adept at navigating the custom synthesis landscape. By carefully selecting a synthesis partner, performing rigorous incoming quality control, and adhering to proper handling and storage protocols, scientists can confidently incorporate this versatile compound into their research endeavors, ensuring the reliability and reproducibility of their experimental results.

References

For further information on the synthesis, properties, and potential applications of related compounds, please consult the chemical literature and databases from reputable sources such as the American Chemical Society (ACS), the Royal Society of Chemistry (RSC), and the National Center for Biotechnology Information (NCBI).

Synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide: An Application Note and Protocol

Abstract

This comprehensive guide details the synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The protocol is centered around a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides a step-by-step methodology, explains the rationale behind experimental choices, and includes protocols for the preparation of a key starting material, as well as thorough characterization and safety guidelines. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Aryl-Substituted Furans and Sulfonamides

The convergence of the furan and benzenesulfonamide scaffolds in 4-(5-Formylfuran-2-yl)benzenesulfonamide creates a molecule of significant interest. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and carbonic anhydrase inhibitors. The 2-substituted furan ring, particularly with a formyl group, serves as a versatile handle for further chemical modifications, making it a valuable synthon for the elaboration of more complex molecular architectures. The synthesis of such hybrid molecules is therefore of paramount importance for the exploration of new chemical space in drug discovery and the development of novel functional materials.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse boronic acids and their derivatives make it an ideal choice for the synthesis of the target molecule.[2] This protocol will leverage the efficiency of the Suzuki-Miyaura coupling to afford 4-(5-Formylfuran-2-yl)benzenesulfonamide in good yield.

Retrosynthetic Analysis and Synthetic Strategy

Our synthetic approach to 4-(5-Formylfuran-2-yl)benzenesulfonamide is predicated on a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The disconnection of the C-C bond between the furan and benzene rings leads to two readily accessible starting materials: 4-bromobenzenesulfonamide and 2-formylfuran-5-boronic acid.

Caption: Retrosynthetic analysis of 4-(5-Formylfuran-2-yl)benzenesulfonamide.

4-Bromobenzenesulfonamide is a commercially available reagent. 2-Formylfuran-5-boronic acid is also commercially available from several suppliers.[3][4][5][6] For researchers who wish to synthesize this reagent in-house, a protocol for its preparation is also provided in this guide.

Experimental Protocols

Synthesis of 2-Formylfuran-5-boronic acid (Optional)

For laboratories preferring to synthesize the boronic acid precursor, the following protocol, adapted from literature procedures, is recommended.[7][8] This method involves the protection of the aldehyde functionality of 2-furaldehyde, followed by lithiation and reaction with a borate ester.

Reaction Scheme:

Caption: Synthesis of 2-Formylfuran-5-boronic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Furaldehyde | 96.08 | 9.61 g | 100 |

| Ethylene Glycol | 62.07 | 6.83 g | 110 |

| p-Toluenesulfonic acid | 172.20 | 0.17 g | 1 |

| Toluene | - | 150 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 110 |

| Triisopropyl borate | 188.08 | 20.7 g | 110 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

Protection of the Aldehyde: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-furaldehyde (100 mmol), ethylene glycol (110 mmol), p-toluenesulfonic acid (1 mmol), and toluene (150 mL). Heat the mixture to reflux and collect the water in the Dean-Stark trap. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(furan-2-yl)-1,3-dioxolane.

-

Borylation: Dissolve the crude 2-(furan-2-yl)-1,3-dioxolane in anhydrous THF (200 mL) in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 110 mmol) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour. To this solution, add triisopropyl borate (110 mmol) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Deprotection and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic. Stir vigorously for 1 hour at room temperature to effect deprotection. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield 2-formylfuran-5-boronic acid as a solid.

Synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide

This protocol details the Suzuki-Miyaura cross-coupling of 4-bromobenzenesulfonamide with 2-formylfuran-5-boronic acid. The reaction conditions provided are a starting point and may require optimization for yield improvement.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromobenzenesulfonamide | 236.09 | 2.36 g | 10 |

| 2-Formylfuran-5-boronic acid | 139.90 | 1.68 g | 12 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.23 g | 0.2 |

| Potassium Carbonate | 138.21 | 4.15 g | 30 |

| 1,4-Dioxane | - | 80 mL | - |

| Water | - | 20 mL | - |

| Ethyl Acetate | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromobenzenesulfonamide (10 mmol), 2-formylfuran-5-boronic acid (12 mmol), potassium carbonate (30 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.2 mmol).

-

Solvent Addition and Degassing: Add 1,4-dioxane (80 mL) and water (20 mL) to the flask. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[9][10]

Characterization

The final product, 4-(5-Formylfuran-2-yl)benzenesulfonamide, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons of the benzenesulfonamide and furan rings, a singlet for the aldehyde proton (~9.6 ppm), and a broad singlet for the sulfonamide NH₂ protons. |

| ¹³C NMR | Peaks corresponding to the carbon atoms of the furan and benzene rings, and a downfield signal for the aldehyde carbonyl carbon (~178 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (sulfonamide), C=O stretching (aldehyde), S=O stretching (sulfonamide), and C-H and C=C bonds of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₉NO₄S. |

Note: Specific chemical shifts and coupling constants will need to be determined experimentally.

Safety and Handling

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves should be worn at all times.

Reagent Handling:

-

Palladium Catalysts: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.[11][12][13][14][15] Avoid inhalation of dust and contact with skin and eyes.

-

Boronic Acids: Boronic acids can be irritating to the eyes, respiratory system, and skin.[16][17][18] Handle with care in a fume hood.

-

Solvents: Dioxane and other organic solvents are flammable and should be handled away from ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide via a Suzuki-Miyaura cross-coupling reaction. The described methodology is robust and amenable to scale-up. The versatility of the formyl group in the final product opens up numerous possibilities for further chemical transformations, making this compound a valuable asset for researchers in medicinal chemistry and materials science.

References

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Formylfuran-2-boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.

-

ResearchGate. (2022, November 29). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link] cGRmfGUzYjA0NzYxZWY4YjAyMGE3ZDE4ZWM3YjQxM2U1ZWM2YjM1ZGY0ZDYwM2Y5Y2YxM2Y2YjY3YjYyYjQ4ZDY

- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid. Retrieved from [Link]

-

IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. Retrieved from [Link]

-

Anchem Sales. (2015, August 21). Boric Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- [1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (n.d.). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide (N-(5-Methylfurfuryl)-p-toluenesulfonamide). Retrieved from [Link]

-

GlobalChemMall. (n.d.). 4-(5-formylfuran-2-yl)benzenesulfonamide. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-Formyl-2-furanboronic Acid | 27329-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L17920.03 [thermofisher.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 8. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. download.basf.com [download.basf.com]

- 14. fishersci.at [fishersci.at]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. laballey.com [laballey.com]

- 18. anchemsales.com [anchemsales.com]

Application Note: Elaboration of 4-(5-Formylfuran-2-yl)benzenesulfonamide for HIV-1 Capsid Inhibition

The following Application Note and Protocol guide details the utilization of 4-(5-Formylfuran-2-yl)benzenesulfonamide as a chemical scaffold for the discovery and optimization of HIV-1 Capsid (CA) inhibitors.

Executive Summary & Rationale

The HIV-1 Capsid (CA) protein is a validated, high-value target for antiretroviral therapy.[1][2] Unlike protease or reverse transcriptase inhibitors, CA inhibitors (such as Lenacapavir and PF-74) target the structural integrity of the viral core, interfering with both capsid assembly (late stage) and disassembly/nuclear import (early stage).

The molecule 4-(5-Formylfuran-2-yl)benzenesulfonamide (hereafter referred to as Scaffold-F ) represents a privileged "anchor-and-grow" intermediate.

-

The Benzenesulfonamide Moiety: Mimics the hydrogen-bonding interactions observed in PF-74 class inhibitors, specifically targeting the conserved pockets within the CA hexamer (NTD-CTD interface).

-

The Furan Linker: Provides a rigid heteroaromatic spacer that orients the pharmacophore, reducing entropic penalty upon binding.

-

The 5-Formyl Group: Acts as a versatile synthetic handle for reductive amination , allowing rapid generation of diverse libraries to probe the hydrophobic channels of the CA protein.

This guide outlines the protocols for chemically elaborating this scaffold and biologically validating the resulting hits.

Chemical Elaboration Protocol: Parallel Reductive Amination

Objective: To generate a library of secondary and tertiary amines from Scaffold-F that probe the solvent-exposed and hydrophobic regions of the HIV-1 CA binding pocket.

Materials

-

Scaffold: 4-(5-Formylfuran-2-yl)benzenesulfonamide (CAS: 21821-40-9, >98% purity).[3]

-

Amine Library: Diverse set of primary amines (R-NH2) containing aromatic, heteroaromatic, and cycloalkyl groups.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN).

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH) with 1% Acetic Acid.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve Scaffold-F in DCE/MeOH (1:1) to a concentration of 0.1 M.

-

Prepare 0.12 M solutions of each amine in the library in DCE.

-

-

Imine Formation:

-

In a 96-well deep-well plate, aliquot 100 µL of Scaffold-F stock (1.0 eq).

-

Add 100 µL of the respective Amine stock (1.2 eq).

-

Add 10 µL of Glacial Acetic Acid (catalytic).

-

Incubation: Seal and shake at Room Temperature (RT) for 2 hours.

-

-

Reduction:

-

Add 1.5 equivalents of STAB (solid or slurry in DCE) to each well.

-

Reaction: Seal and shake at RT for 16 hours (overnight).

-

-

Quenching & Work-up:

-

Quench with 200 µL saturated NaHCO3.

-

Extract organic layer (DCE) using a liquid handler.

-

Evaporate solvent using a SpeedVac.

-

-

Purification (Optional for Screening):

-

For primary screening, re-dissolve crude in DMSO (10 mM).

-

For hit validation, purify via HPLC (C18 column, H2O/MeCN gradient).

-

Data Visualization: Synthesis Workflow

Caption: Parallel synthesis workflow converting the Scaffold-F aldehyde into a diverse library of amine-based capsid inhibitors.

Biological Evaluation Protocol: Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity (

Rationale: CA inhibitors often bind to the interface between subunits. Using stabilized hexamers (e.g., disulfide-stabilized) is critical for detecting relevant binders that may not bind to monomeric CA.

Materials

-

Sensor Chip: CM5 or Ni-NTA (if His-tagged CA is used).

-

Ligand: Stabilized HIV-1 CA Hexamer (e.g., A14C/E45C mutant).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 5% DMSO.

-

Reference Compound: PF-74 (Positive Control).

Protocol

-

Immobilization:

-

Activate flow cell using EDC/NHS.

-

Inject CA Hexamer (20 µg/mL in Acetate pH 5.0) to reach ~3000 Response Units (RU).

-

Block reference cell with Ethanolamine.

-

-

Sample Preparation:

-

Prepare a 3-fold dilution series of the library compounds in Running Buffer (Range: 100 µM down to 0.4 µM).

-

Critical: Ensure DMSO concentration is matched exactly (5%) in all samples to prevent bulk refractive index jumps.

-

-

Injection Cycle:

-

Association: Inject sample for 60 seconds at 30 µL/min.

-

Dissociation: Switch to buffer flow for 120 seconds.

-

Regeneration: Short pulse (10s) of 10 mM Glycine pH 2.5 (only if necessary; CA inhibitors often dissociate fast enough).

-

-

Data Analysis:

-

Double-reference subtract the data (Reference flow cell - Buffer blank).

-

Fit curves to a 1:1 Langmuir binding model to extract kinetic parameters.

-

Data Summary: Expected Parameters

| Parameter | Description | Target Value (Hit) | Target Value (Lead) |

| Equilibrium Dissociation Constant | < 10 µM | < 100 nM | |

| Dissociation Rate | < | < | |

| LE | Ligand Efficiency | > 0.3 | > 0.4 |

| Solubility | Kinetic Solubility in PBS | > 50 µM | > 100 µM |

Functional Validation: HIV-1 Infectivity Assay (TZM-bl)

Objective: To confirm that binding translates to antiviral activity in a cellular context.

Protocol

-

Cell Seeding: Plate TZM-bl cells (HeLa derivative expressing CD4, CCR5, and Luciferase reporter) at 10,000 cells/well in 96-well plates.

-

Treatment: Add serial dilutions of library compounds to cells.

-

Infection: Add HIV-1 (strain NL4-3 or VSV-G pseudotyped virus) at an MOI of 0.1.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Readout: Lyse cells and add Bright-Glo™ Luciferase reagent. Measure luminescence.

-

Analysis: Calculate

(concentration inhibiting 50% of viral infection) relative to DMSO control.

Mechanism of Action Logic

Caption: Mechanism of Action. The inhibitor binds the CA hexamer, causing lethal hyper-stability that prevents necessary uncoating and nuclear entry.

References

-

Gilead Sciences. (2020).[4] Discovery of Lenacapavir (GS-6207): A Potent, Long-Acting HIV-1 Capsid Inhibitor.[5] Nature. Link

-

Xu, J. P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors.[1] Journal of Medicinal Chemistry.[6] Link

-

Price, A. J., et al. (2014). Host Cofactors and Pharmacologic Ligands Share an Essential Interface in HIV-1 Capsid That Is Lost upon Disassembly. PLoS Pathogens. Link

-

Bester, S. M., et al. (2020). Structural and mechanistic bases for a potent HIV-1 capsid inhibitor.[1][2][5][7][8][9] Science. Link

-

GlobalChem. (2023). Product Specification: 4-(5-Formylfuran-2-yl)benzenesulfonamide.[3][10][11]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. m.globalchemmall.com [m.globalchemmall.com]

- 4. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]

- 5. Structural and mechanistic bases for a potent HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. CAS 21821-40-9: 4-(5-formilfurano-2-il)bencenosulfonamida [cymitquimica.com]

Application Notes and Protocols for Characterizing the USP28/25 Inhibitor 4-(5-Formylfuran-2-yl)benzenesulfonamide (FT206)

Authored by: Senior Application Scientist

Introduction: 4-(5-Formylfuran-2-yl)benzenesulfonamide, also known as FT206, is a potent and selective small molecule inhibitor of ubiquitin-specific proteases (USPs), with primary activity against USP28 and USP25.[1][2] These deubiquitinating enzymes (DUBs) play a critical role in stabilizing oncoproteins, most notably c-MYC and c-JUN, by rescuing them from proteasomal degradation.[3][4] The overexpression of USP28 and the subsequent stabilization of its substrates are implicated in the progression of several cancers, particularly lung squamous cell carcinoma (LSCC).[3][5] FT206 has been shown to destabilize c-MYC, suppress the proliferation of LSCC cells, and induce tumor regression in preclinical models, highlighting its therapeutic potential.[1][2][5]

This guide provides a comprehensive suite of cell-based assay protocols designed to enable researchers to investigate and validate the cellular effects of FT206. The protocols are structured to first establish the compound's impact on cell viability and proliferation, and then to dissect the underlying mechanisms of action, including apoptosis, cell cycle arrest, and direct target engagement.

I. Foundational Assays: Assessing Cellular Viability and Proliferation

A fundamental first step in characterizing any potential therapeutic compound is to determine its effect on cell viability and proliferation. Tetrazolium-based colorimetric assays are a robust and widely used method for this purpose. These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[6][7]

Rationale for Assay Selection

We will describe the protocol for the WST-1 assay, which offers several advantages over traditional MTT or MTS assays, including higher sensitivity and a simpler, one-step procedure that does not require a solubilization step.[6] The water-soluble formazan dye produced in the WST-1 assay is directly quantified, streamlining the workflow.[6]

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for determining cell viability using the WST-1 assay.

Detailed Protocol: WST-1 Cell Viability Assay

Materials:

-

Target cancer cell line (e.g., H520, CALU-1 for LSCC)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

4-(5-Formylfuran-2-yl)benzenesulfonamide (FT206)

-

Dimethyl sulfoxide (DMSO)

-

WST-1 reagent

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells with medium only for background control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a concentrated stock solution of FT206 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the FT206 stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Include a vehicle control (medium with the same final concentration of DMSO).

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

-

-

WST-1 Assay and Measurement:

-

Add 10 µL of WST-1 reagent directly to each well.[6]

-

Incubate the plate for 1-4 hours at 37°C, protected from light. Monitor the color change in the vehicle control wells.

-

Gently shake the plate for 1 minute to ensure a homogenous mixture.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background noise.

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot the % Viability against the log concentration of FT206.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).

| Parameter | Description |

| IC₅₀ | The concentration of FT206 that reduces cell viability by 50%. |

| Vehicle Control | Represents 100% cell viability. |

| Background Control | Medium-only wells, used to subtract baseline absorbance. |

II. Mechanistic Insight: Apoptosis Induction

A reduction in cell viability can be attributed to either cell cycle arrest (cytostatic effect) or programmed cell death (cytotoxic effect). Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate malignant cells. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Rationale for Assay Selection

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent-based method that measures the combined activity of caspase-3 and caspase-7.[8] The "add-mix-measure" format is simple and ideal for high-throughput screening.[8][9] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[8][10]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

-

Cells treated with FT206 as described in the viability assay (in white-walled 96-well plates for luminescence).

-

Caspase-Glo® 3/7 Reagent.

-

Luminometer.

Procedure:

-

Cell Treatment: Seed and treat cells with FT206 (at concentrations around the determined IC₅₀) and appropriate controls (vehicle and a known apoptosis inducer like staurosporine) in a white-walled 96-well plate for 24-48 hours.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[11]

-

Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

-

Plot the luminescence signal (Relative Luminescence Units, RLU) for each treatment condition.

-

Express the data as fold-change in caspase activity relative to the vehicle-treated control.

III. Mechanistic Insight: Cell Cycle Analysis

Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and preventing cell division.[12]

Rationale for Assay Selection

Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the distribution of cells throughout the cell cycle phases.[13] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[12][13] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[12]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells treated with FT206 for 24-48 hours.

-

Phosphate-Buffered Saline (PBS).

-

70% Ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates and treat with FT206 (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control for 24-48 hours.

-

-

Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells for at least 2 hours at -20°C (can be stored for several weeks).

-

-

Staining:

-